Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
Overview
Description
Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a methylamino group, and a carboxylate group attached to the piperidine ring. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.
Reaction Steps: The piperidine ring is first functionalized by introducing a benzyl group through a benzyl chloride intermediate. Subsequently, the nitrogen atom in the piperidine ring is methylated to form the methylamino group.
Carboxylation: The carboxylate group is introduced by reacting the intermediate with a carboxylic acid derivative, such as benzyl chloroformate, under appropriate reaction conditions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and reaction time) are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.
Substitution: Substitution reactions can occur at the benzyl or piperidine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of benzyl alcohol, benzaldehyde, and benzoic acid derivatives.
Reduction Products: Reduction can yield piperidine derivatives with reduced functional groups.
Substitution Products: Substitution reactions can produce a variety of substituted benzyl and piperidine derivatives.
Scientific Research Applications
Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. In medicinal chemistry, it serves as a building block for the development of new drugs targeting various diseases. Additionally, it is used in the study of biological systems and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically, the compound interacts with biological macromolecules to produce its desired effect.
Comparison with Similar Compounds
Benzyl 3-(methylamino)propanoate hydrochloride: This compound is structurally similar but has a shorter carbon chain.
Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate: This compound has a different ring structure but shares the benzyl and methylamino groups.
Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride: This compound has a cyclobutyl ring instead of a piperidine ring.
Uniqueness: Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
benzyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJLRJSQTOUENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662466 | |
Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-63-7 | |
Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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